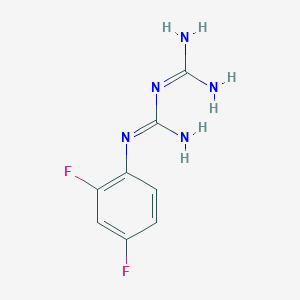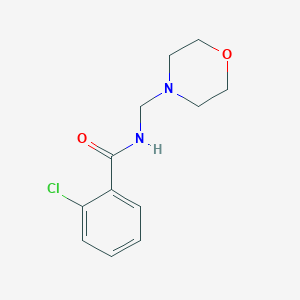
1-(2,4-Difluorophenyl)biguanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Difluorophenyl)biguanide, also known as DB868, is a biguanide compound that has gained attention in scientific research due to its potential as an antibacterial agent.
Applications De Recherche Scientifique
1-(2,4-Difluorophenyl)biguanide has been found to have potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. It has also been shown to have antifungal properties. Due to its potential as an antibacterial agent, 1-(2,4-Difluorophenyl)biguanide has been investigated for its use in treating bacterial infections, particularly those that are resistant to current antibiotics.
Mécanisme D'action
The exact mechanism of action of 1-(2,4-Difluorophenyl)biguanide is not fully understood, but it is believed to disrupt bacterial cell membrane integrity and inhibit bacterial growth. It may also interfere with bacterial DNA replication and transcription.
Biochemical and Physiological Effects:
In vitro studies have shown that 1-(2,4-Difluorophenyl)biguanide has low toxicity to human cells, indicating its potential as a safe antibacterial agent. However, further studies are needed to determine its long-term effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2,4-Difluorophenyl)biguanide in lab experiments is its potent antibacterial activity, which makes it a promising candidate for developing new antibiotics. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use and potential side effects.
Orientations Futures
Future research on 1-(2,4-Difluorophenyl)biguanide could focus on optimizing its antibacterial activity, investigating its potential as an antifungal agent, and exploring its use in combination with other antibiotics to overcome bacterial resistance. Additionally, further studies are needed to determine its long-term effects on human health and to develop methods for administering it effectively in vivo.
Méthodes De Synthèse
The synthesis of 1-(2,4-Difluorophenyl)biguanide involves the reaction of 2,4-difluoroaniline with cyanoguanidine in the presence of a catalyst such as trifluoroacetic acid. The resulting product is then purified through recrystallization to obtain the final compound.
Propriétés
Nom du produit |
1-(2,4-Difluorophenyl)biguanide |
|---|---|
Formule moléculaire |
C8H9F2N5 |
Poids moléculaire |
213.19 g/mol |
Nom IUPAC |
1-(diaminomethylidene)-2-(2,4-difluorophenyl)guanidine |
InChI |
InChI=1S/C8H9F2N5/c9-4-1-2-6(5(10)3-4)14-8(13)15-7(11)12/h1-3H,(H6,11,12,13,14,15) |
Clé InChI |
AKYXEMYENQTFQJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1F)F)N=C(N)N=C(N)N |
SMILES canonique |
C1=CC(=C(C=C1F)F)N=C(N)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![4-{6-Methyl-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B226669.png)
![4-{6-Chloro-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B226670.png)